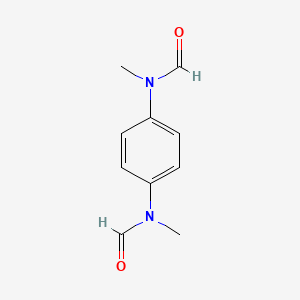
N,N'-1,4-Phenylenebis(N-methylformamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(formyl-methyl-amino)phenyl]-N-methyl-formamide is an organic compound that features a formyl group attached to a phenyl ring, which is further connected to a methylated formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(formyl-methyl-amino)phenyl]-N-methyl-formamide typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of secondary amines, which are crucial intermediates in the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(formyl-methyl-amino)phenyl]-N-methyl-formamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of N-[4-(carboxy-methyl-amino)phenyl]-N-methyl-formamide.
Reduction: Formation of N-[4-(hydroxymethyl-amino)phenyl]-N-methyl-formamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(formyl-methyl-amino)phenyl]-N-methyl-formamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(formyl-methyl-amino)phenyl]-N-methyl-formamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the phenyl ring can engage in π-π stacking interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(formyl-phenyl)amino]formamide
- N-[4-(methylamino)phenyl]formamide
- N-[4-(formyl-methyl-amino)phenyl]-N-methyl-acetamide
Uniqueness
N-[4-(formyl-methyl-amino)phenyl]-N-methyl-formamide is unique due to the presence of both formyl and methylated formamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research, distinguishing it from other similar compounds.
Properties
CAS No. |
6632-40-2 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-[4-[formyl(methyl)amino]phenyl]-N-methylformamide |
InChI |
InChI=1S/C10H12N2O2/c1-11(7-13)9-3-5-10(6-4-9)12(2)8-14/h3-8H,1-2H3 |
InChI Key |
LVCDBHZOCHRHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)N(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















